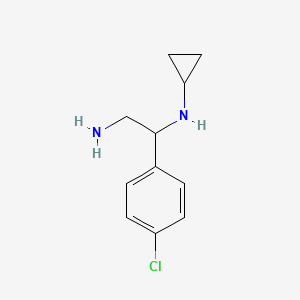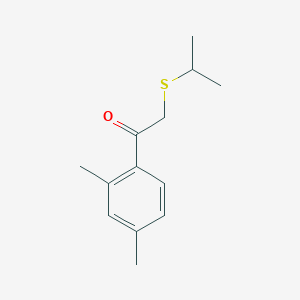
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C23H40O6S. It is a member of the sulfonate ester family and is characterized by its long alkyl chain and sulfonate group. This compound is typically used in organic synthesis as a reagent and intermediate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves the reaction of 2-(2-(Decyloxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products
Nucleophilic Substitution: The major products are the substituted ethers, thioethers, or amines.
Hydrolysis: The major products are 2-(2-(Decyloxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The major product is 2-(2-(Decyloxy)ethoxy)ethanol.
科学研究应用
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and esters.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the substitution process. In biological systems, the compound can modify proteins and other biomolecules through esterification or alkylation reactions.
相似化合物的比较
Similar Compounds
- 2-(2-(2-(Decyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Tetraethylene glycol p-toluenesulfonate
Uniqueness
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it useful in the synthesis of amphiphilic molecules. This distinguishes it from shorter-chain analogs like 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which are more hydrophilic.
属性
分子式 |
C21H36O5S |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
2-(2-decoxyethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H36O5S/c1-3-4-5-6-7-8-9-10-15-24-16-17-25-18-19-26-27(22,23)21-13-11-20(2)12-14-21/h11-14H,3-10,15-19H2,1-2H3 |
InChI 键 |
ZWKMEKHLMLZIDW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


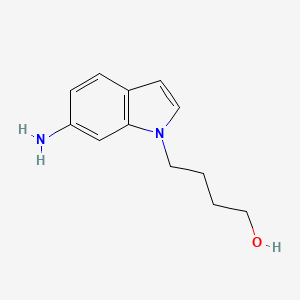
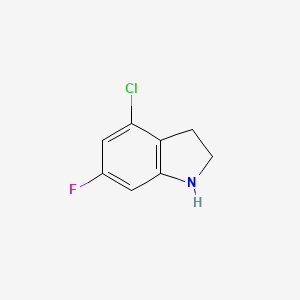
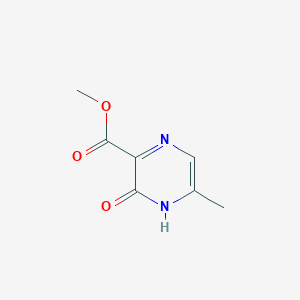
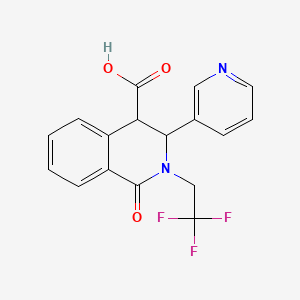
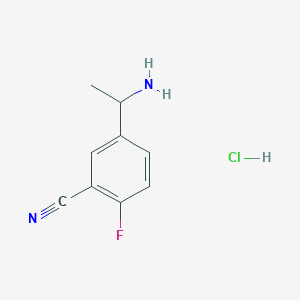
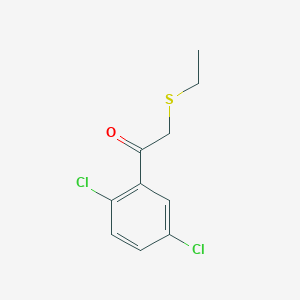
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)

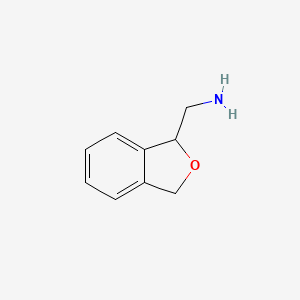
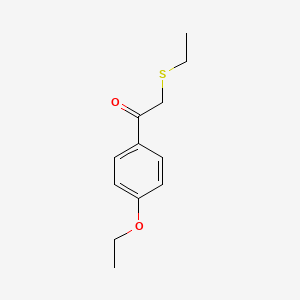

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
